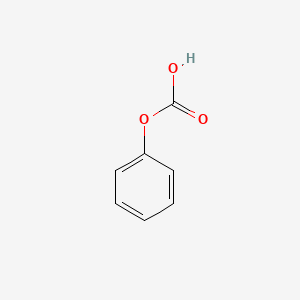
Phenyl hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl hydrogen carbonate can be synthesized through the reaction of phenol with phosgene in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{OCOCl} + \text{HCl} ] [ \text{C}_6\text{H}_5\text{OCOCl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{OCOOH} + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process where phenol and phosgene are reacted in the presence of a catalyst. This method allows for efficient production with high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Phenyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl carbonate.
Reduction: It can be reduced to phenol and carbon dioxide.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenyl carbonate.
Reduction: Phenol and carbon dioxide.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Phenyl hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential use in biochemical assays and as a reagent in enzymatic reactions.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism by which phenyl hydrogen carbonate exerts its effects involves the formation of stable intermediates with various substrates. The phenyl group provides steric hindrance, which can influence the reactivity of the compound. The carbonyl group in the molecule can act as an electrophile, making it susceptible to nucleophilic attack.
Molecular Targets and Pathways: this compound primarily interacts with nucleophiles, leading to the formation of substituted carbonates. These reactions can occur through various pathways, including direct nucleophilic substitution and addition-elimination mechanisms.
Comparison with Similar Compounds
Phenyl carbonate: Similar in structure but lacks the hydrogen atom on the carbonyl group.
Methyl hydrogen carbonate: Similar but with a methyl group instead of a phenyl group.
Ethyl hydrogen carbonate: Similar but with an ethyl group instead of a phenyl group.
Uniqueness: Phenyl hydrogen carbonate is unique due to the presence of the phenyl group, which provides distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl and ethyl counterparts.
Properties
CAS No. |
13932-55-3 |
|---|---|
Molecular Formula |
C7H6O3 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
phenyl hydrogen carbonate |
InChI |
InChI=1S/C7H6O3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H,8,9) |
InChI Key |
QIIPQYDSKRYMFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


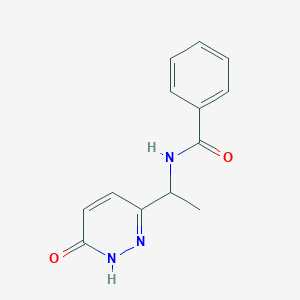

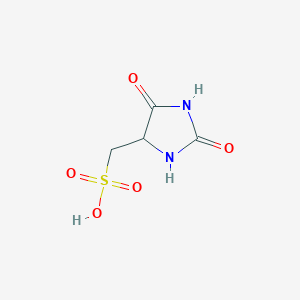


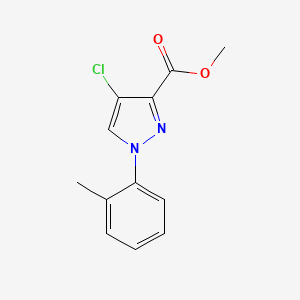

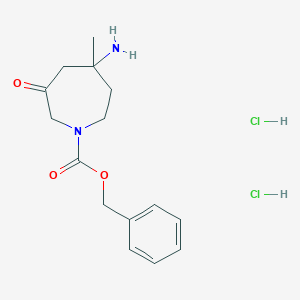
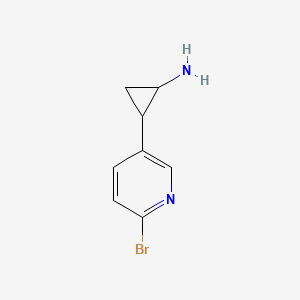
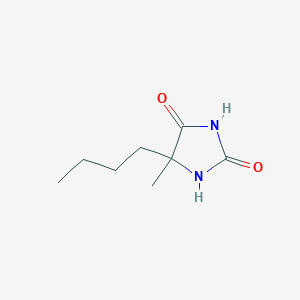
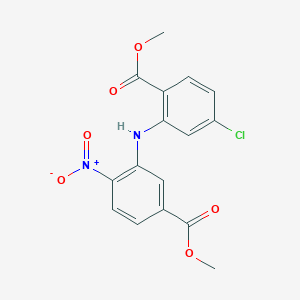
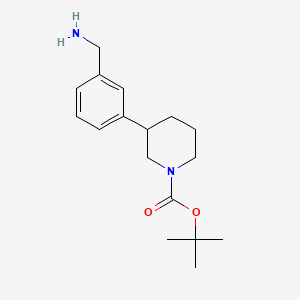
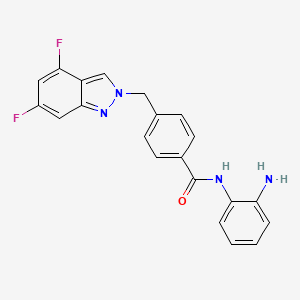
![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
